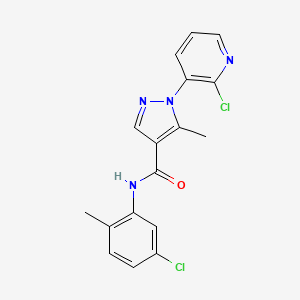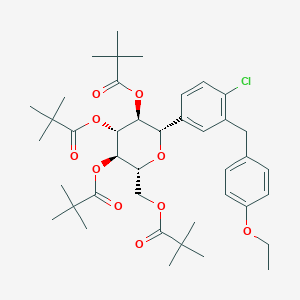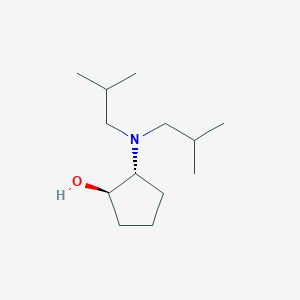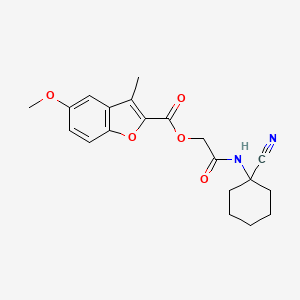
N-(5-chloro-2-methylphenyl)-1-(2-chloro-3-pyridinyl)-5-methyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-1-(2-chloro-3-pyridinyl)-5-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole carboxamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-1-(2-chloro-3-pyridinyl)-5-methyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters.
Introduction of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate carboxylic acid or its derivatives (e.g., acid chlorides or anhydrides).
Substitution reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts such as Lewis acids can be employed to enhance reaction rates.
Control of temperature and pressure: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
化学反応の分析
Types of Reactions
N-(5-chloro-2-methylphenyl)-1-(2-chloro-3-pyridinyl)-5-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Nucleophiles: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(5-chloro-2-methylphenyl)-1-(2-chloro-3-pyridinyl)-5-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes, leading to altered biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.
DNA/RNA interaction: The compound may interact with nucleic acids, affecting gene expression and cellular functions.
類似化合物との比較
Similar Compounds
N-(5-chloro-2-methylphenyl)-1-(3-pyridinyl)-5-methyl-1H-pyrazole-4-carboxamide: Similar structure but lacks the 2-chloro substitution on the pyridinyl ring.
N-(5-chloro-2-methylphenyl)-1-(2-chloro-3-pyridinyl)-5-ethyl-1H-pyrazole-4-carboxamide: Similar structure but has an ethyl group instead of a methyl group on the pyrazole ring.
Uniqueness
N-(5-chloro-2-methylphenyl)-1-(2-chloro-3-pyridinyl)-5-methyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both chloro and methyl groups on the phenyl and pyridinyl rings, as well as the carboxamide group on the pyrazole ring, contributes to its distinct properties.
特性
分子式 |
C17H14Cl2N4O |
|---|---|
分子量 |
361.2 g/mol |
IUPAC名 |
N-(5-chloro-2-methylphenyl)-1-(2-chloropyridin-3-yl)-5-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H14Cl2N4O/c1-10-5-6-12(18)8-14(10)22-17(24)13-9-21-23(11(13)2)15-4-3-7-20-16(15)19/h3-9H,1-2H3,(H,22,24) |
InChIキー |
GNEFLJCFGITJGA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=C2)C3=C(N=CC=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1,3-benzodioxol-5-ylimino)(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-4-morpholinecarbothioamide](/img/structure/B15282321.png)
![N-[3-(3,5-difluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B15282327.png)
![2-methyl-N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide](/img/structure/B15282339.png)

![2-(dimethylamino)ethyl 5H-benzo[4,5]cyclohepta[1,2-b]pyridine-5-carboxylate](/img/structure/B15282350.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B15282366.png)

![6-(Biphenyl-4-yl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282373.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B15282382.png)
![isopropyl [6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B15282384.png)
![N-(5-methyl-1H-pyrazol-3-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B15282387.png)
![2-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl ethyl ether](/img/structure/B15282393.png)
